4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide
Description
Propriétés
IUPAC Name |
4-fluoro-N-(9-oxofluoren-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FNO3S/c20-12-8-10-13(11-9-12)25(23,24)21-17-7-3-6-15-14-4-1-2-5-16(14)19(22)18(15)17/h1-11,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOKCFGUWMJLHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to the Presumed In Vitro Mechanism of Action of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide
A Senior Application Scientist's Perspective on a Novel Bioactive Scaffold
Disclaimer: The precise in vitro mechanism of action for 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide has not been extensively elucidated in publicly available scientific literature. This guide, therefore, presents a scientifically-grounded exploration of its potential mechanisms of action. This is achieved through a comprehensive analysis of structurally related compounds, specifically those containing the fluorenone, benzenesulfonamide, or similar aromatic scaffolds. The experimental protocols and mechanistic pathways described herein are based on established methodologies for characterizing compounds of this class and represent a predictive framework for future research.
Introduction: Deconstructing the Scaffold
The molecule 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide is a unique hybrid structure, integrating two key pharmacophores: the tricyclic fluorenone core and the benzenesulfonamide moiety. This combination suggests a polypharmacological potential, a desirable attribute in modern drug discovery.
-
The Fluorenone Core: The planar, electron-deficient fluorenone ring system is a known intercalating agent, capable of inserting itself between the base pairs of DNA. This can disrupt DNA replication and transcription, leading to cytotoxic effects in rapidly dividing cells, such as cancer cells.
-
The Benzenesulfonamide Moiety: This functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutics including diuretics, antibiotics, and anticancer agents. Its ability to act as a zinc-binding group allows it to inhibit metalloenzymes, most notably carbonic anhydrases.
The strategic placement of a fluorine atom on the benzenesulfonamide ring can further enhance its biological activity by modifying its electronic properties and metabolic stability.
Potential Molecular Targets and Mechanisms of Action
Based on the activities of structurally analogous compounds, we can hypothesize several primary mechanisms of action for 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide.
Antiproliferative Activity via Enzyme Inhibition
A prominent feature of benzenesulfonamide-containing molecules is their ability to inhibit key enzymes involved in cancer cell proliferation and survival.
-
Carbonic Anhydrase (CA) Inhibition: Several benzenesulfonamides are potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII.[1] These enzymes play a crucial role in regulating intracellular and extracellular pH in hypoxic tumors, contributing to tumor growth and metastasis. Inhibition of these CAs can lead to an increase in the acidity of the tumor microenvironment, inducing apoptosis. The sulfonamide group in 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide is a strong candidate for binding to the zinc ion in the active site of these enzymes.
-
Polo-like Kinase 4 (PLK4) Inhibition: Structurally related N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been identified as potent inhibitors of PLK4, a key regulator of centriole duplication.[2] Overexpression of PLK4 is linked to aneuploidy and tumorigenesis. Inhibition of PLK4 leads to mitotic errors and ultimately, cell death. Given the structural similarities, it is plausible that 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide could also target this kinase.
-
Glyoxalase I (Glo-I) Inhibition: The glyoxalase system is essential for detoxifying methylglyoxal, a cytotoxic byproduct of glycolysis. Cancer cells, with their high glycolytic rate, are particularly dependent on Glo-I.[3] Inhibition of Glo-I leads to an accumulation of methylglyoxal and subsequent apoptosis. Benzenesulfonamide derivatives have been successfully designed as Glo-I inhibitors, making this another potential target.[3]
Cytotoxicity through DNA Intercalation
The planar fluorenone structure is reminiscent of other known DNA intercalators, such as xanthones.[4] Molecules with this characteristic can insert themselves into the DNA double helix, leading to a variety of cytotoxic effects:
-
Inhibition of DNA Replication and Transcription: By distorting the DNA structure, intercalators can physically block the progression of DNA and RNA polymerases.
-
Induction of DNA Damage: The presence of the intercalator can lead to strand breaks and the activation of DNA damage response pathways, which can trigger apoptosis.
Anti-inflammatory Effects via COX-2 Inhibition
Benzenesulfonamide is a key feature of celecoxib, a selective COX-2 inhibitor. Related 4-arylphthalazones bearing a benzenesulfonamide moiety have shown selective COX-2 inhibitory activity.[5] While the fluorenone core is different, the potential for COX-2 inhibition and consequent anti-inflammatory effects cannot be ruled out.
In Vitro Experimental Workflows
To systematically investigate the proposed mechanisms of action, a tiered approach is recommended.
Primary Screening: Antiproliferative and Cytotoxicity Assays
The initial step is to determine the compound's effect on cell viability across a panel of cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, T-47D, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Target-Based Enzymatic Assays
If significant antiproliferative activity is observed, the next step is to investigate direct enzyme inhibition.
Protocol: General Enzyme Inhibition Assay (e.g., for CA, PLK4)
-
Enzyme and Substrate Preparation: Prepare a solution of the purified recombinant enzyme (e.g., human CA IX or PLK4) and its specific substrate.
-
Compound Incubation: In a 96-well plate, add the enzyme, the test compound at various concentrations, and the appropriate buffer. Incubate for a predetermined time (e.g., 15 minutes) to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Measure the product formation over time using a suitable detection method (e.g., spectrophotometry, fluorescence, luminescence).
-
Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC50 value.
Mechanistic Cellular Assays
These assays help to confirm the mechanism of action within a cellular context.
Protocol: DNA Intercalation Assay (Ethidium Bromide Displacement)
-
DNA Preparation: Prepare a solution of calf thymus DNA (ctDNA) in a suitable buffer.
-
Ethidium Bromide Binding: Add ethidium bromide (EtBr) to the ctDNA solution. EtBr fluoresces strongly when intercalated into DNA.
-
Fluorescence Measurement: Measure the initial fluorescence of the EtBr-DNA complex.
-
Compound Titration: Add increasing concentrations of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide to the complex.
-
Fluorescence Quenching: Measure the fluorescence at each concentration. If the compound intercalates, it will displace the EtBr, leading to a decrease in fluorescence.
-
Data Analysis: Plot the fluorescence quenching against the compound concentration to determine its DNA binding affinity.
Data Presentation and Visualization
Table 1: Hypothetical Antiproliferative Activity Data
| Cell Line | IC50 (µM) of Related Xanthone-Benzenesulfonamides[4][6] |
| MDA-MB-231 (Breast) | Varies (e.g., 5i: potent) |
| T-47D (Breast) | 19.7 (for 5i) |
| SK-N-MC (Neuroblastoma) | 25.2 (for 5i) |
| CCRF-CEM (Leukemia) | Potent (for 5a, 6a) |
| MDA-MB-468 (Breast) | Potent (for 5a, 6a) |
Diagrams
Caption: Tiered experimental workflow for mechanism elucidation.
Conclusion and Future Directions
While the precise molecular interactions of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide remain to be fully characterized, its hybrid structure strongly suggests a multifactorial mechanism of action. The benzenesulfonamide moiety points towards enzyme inhibition, particularly of metalloenzymes like carbonic anhydrases, while the fluorenone core is indicative of DNA intercalation.
Future research should focus on validating these hypotheses through rigorous in vitro testing as outlined in this guide. A comprehensive understanding of its mechanism of action will be crucial for its potential development as a novel therapeutic agent.
References
- Vertex AI Search. (2026).
- Vertex AI Search. (2009). BindingDB BDBM84662 4-Fuloro sulfonamide, C.
-
Vertex AI Search. (2014). Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC. [Link]
- Vertex AI Search. (2026). CAS#:866155-10-4 | 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide | Chemsrc.
-
Vertex AI Search. (2013). Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents - PubMed. [Link]
-
Vertex AI Search. (2022). Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors - PMC. [Link]
- Vertex AI Search. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Publishing.
- Vertex AI Search. (2025). Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development - PMC.
-
Vertex AI Search. (2026). 4‐(5‐Chloro‐3‐(3,4,5‐trimethoxybenzoyl)‐1H‐indol‐1‐yl)benzenesulfonamide: A Novel Polypharmacology Agent to Target Carbonic Anhydrase IX and XII With Improved Selectivity, Wnt/β‐Catenin Signaling Pathway, and P‐Glycoprotein - PMC. [Link]
- Vertex AI Search. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- Vertex AI Search. (2022). New fluorophores could help fight cancer - ecancer.
-
Vertex AI Search. (2014). Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo- 9H-xanthen-4-yl)benzenesulfonamides - PubMed. [Link]
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Single‐Benzene‐Based Clickable Fluorophores for In Vitro and In Vivo Bioimaging - LJMU Research Online.
- Vertex AI Search. (2020).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Synthesis, antimicrobial, anticancer, antiviral evaluation and QSAR studies of 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzene sulfonamides - PMC.
- Vertex AI Search. (n.d.). N-(9-Oxo-9H-fluoren-1-yl)-4-(trifluoromethyl)benzene-1-sulfonamide - BLDpharm.
- Vertex AI Search. (2021).
- Vertex AI Search. (2021).
Sources
- 1. 4‐(5‐Chloro‐3‐(3,4,5‐trimethoxybenzoyl)‐1H‐indol‐1‐yl)benzenesulfonamide: A Novel Polypharmacology Agent to Target Carbonic Anhydrase IX and XII With Improved Selectivity, Wnt/β‐Catenin Signaling Pathway, and P‐Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo- 9H-xanthen-4-yl)benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Preclinical Pharmacokinetic and ADME Profiling of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide
A Hypothetical Case Study for a Novel Small Molecule
Introduction
The journey of a novel chemical entity from discovery to a potential therapeutic agent is a meticulous process, with the characterization of its pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) profile being a cornerstone of preclinical development. This guide provides an in-depth technical overview of a hypothetical preclinical assessment of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide, a small molecule with potential therapeutic applications. Understanding how this compound behaves within a biological system is paramount for predicting its efficacy, safety, and dosing regimen in future clinical trials.[1][2]
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the ADME properties of a novel sulfonamide derivative. The experimental protocols and data presented herein are illustrative and based on established methodologies for small molecule drug candidates.[3][4][5]
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is crucial as it influences its behavior in various biological environments.
| Property | Predicted/Measured Value | Significance |
| Molecular Formula | C₁₉H₁₂FNO₃S | Defines the elemental composition. |
| Molecular Weight | 353.37 g/mol | Influences diffusion and transport across membranes.[4] |
| LogP | 3.5 (Predicted) | Indicates lipophilicity and potential for membrane permeability. |
| Aqueous Solubility | Low (Predicted) | Affects dissolution and subsequent absorption.[6] |
| pKa | 6.8 (Predicted, Sulfonamide NH) | Determines the ionization state at physiological pH, impacting solubility and binding. |
Absorption
The extent and rate at which 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide enters the systemic circulation are critical determinants of its bioavailability.
In Vitro Permeability Assessment: Caco-2 Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting intestinal absorption of orally administered drugs.
Experimental Protocol:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to form a differentiated and polarized monolayer.
-
Compound Application: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. The reverse experiment (B to A) is also performed to assess active efflux.
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.
Hypothetical Results:
| Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Interpretation |
| Apical to Basolateral (A-B) | 8.5 | 2.5 | Moderate to high permeability. |
| Basolateral to Apical (B-A) | 21.25 | Suggests the involvement of an active efflux transporter. |
Workflow for In Vitro Permeability Assessment:
Caption: Caco-2 Permeability Assay Workflow.
Distribution
Following absorption, the compound is distributed throughout the body. Key parameters influencing distribution include plasma protein binding and tissue partitioning.
Plasma Protein Binding: Rapid Equilibrium Dialysis (RED)
The extent of binding to plasma proteins, primarily albumin, affects the free fraction of the drug available to exert its pharmacological effect.
Experimental Protocol:
-
Device Setup: A RED device with a semi-permeable membrane separating a plasma chamber and a buffer chamber is used.
-
Sample Preparation: The test compound is spiked into plasma.
-
Equilibration: The device is incubated until equilibrium is reached.
-
Quantification: The concentrations of the compound in the plasma and buffer chambers are determined by LC-MS/MS.
Hypothetical Results:
| Species | Plasma Protein Binding (%) |
| Human | 98.5 |
| Rat | 97.2 |
| Mouse | 96.8 |
These results indicate high plasma protein binding, suggesting a potentially lower volume of distribution and a longer half-life.
Metabolism
Metabolism, primarily in the liver, transforms the parent drug into metabolites that are typically more water-soluble and easier to excrete.
In Vitro Metabolic Stability: Liver Microsomes
This assay provides an initial assessment of the compound's susceptibility to metabolism by cytochrome P450 (CYP450) enzymes.
Experimental Protocol:
-
Incubation: The compound is incubated with liver microsomes (human, rat, or mouse) and NADPH (a cofactor for CYP450 enzymes).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent.
-
Analysis: The remaining parent compound concentration is measured by LC-MS/MS.
Hypothetical Results:
| Species | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t½, min) |
| Human | 25 | 80 |
| Rat | 45 | 45 |
| Mouse | 60 | 30 |
The data suggests moderate metabolic clearance, with some species differences.
Metabolite Identification
Identifying the major metabolites is crucial for understanding the clearance pathways and assessing the potential for active or toxic metabolites. Based on the structure of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide, potential metabolic pathways include:
-
Oxidation of the fluorene ring: Hydroxylation is a common metabolic pathway for aromatic rings.[7]
-
N-dealkylation: Cleavage of the bond between the sulfonamide nitrogen and the fluorene ring.
-
Sulfoxidation: Oxidation of the sulfur atom in the sulfonamide group.
-
Glucuronidation or Sulfation: Phase II conjugation of hydroxylated metabolites to increase their water solubility for excretion.[8]
Hypothetical Metabolic Pathway:
Caption: Postulated Metabolic Pathways.
Excretion
The final step in the ADME process is the elimination of the drug and its metabolites from the body, primarily through urine and feces.
In Vivo Pharmacokinetic Study
An in vivo study in animal models provides a comprehensive picture of the compound's ADME profile in a living system.[1][9][10]
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats are typically used.[1]
-
Dosing: The compound is administered intravenously (IV) and orally (PO) to different groups of animals.
-
Sample Collection: Blood samples are collected at predetermined time points. Urine and feces may also be collected in metabolic cages.
-
Bioanalysis: The concentration of the parent compound and major metabolites in plasma, urine, and feces is determined using a validated LC-MS/MS method.[11][12][13]
Hypothetical Pharmacokinetic Parameters:
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 500 | 800 |
| Tmax (h) | 0.1 | 1.5 |
| AUC₀-∞ (ng*h/mL) | 1200 | 4800 |
| t½ (h) | 4.5 | 4.8 |
| CL (mL/h/kg) | 15 | - |
| Vd (L/kg) | 0.8 | - |
| Bioavailability (F%) | - | 40 |
Toxicity Assessment
Early assessment of potential toxicity is crucial to de-risk a drug candidate.
In Vitro Cytotoxicity
Assessing the compound's effect on cell viability in cell lines like HepG2 (a human liver cell line) can provide early indications of potential hepatotoxicity.
Experimental Protocol:
-
Cell Treatment: HepG2 cells are incubated with increasing concentrations of the compound.
-
Viability Assay: Cell viability is measured using an MTT or similar assay after a set incubation period (e.g., 24 or 48 hours).
-
IC₅₀ Determination: The concentration that causes 50% inhibition of cell growth (IC₅₀) is calculated.
Hypothetical Result:
-
HepG2 IC₅₀: > 100 µM, suggesting low potential for direct cytotoxicity.
hERG Inhibition Assay
The hERG (human Ether-à-go-go-Related Gene) channel is critical for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias.
Experimental Protocol:
-
A validated in vitro assay, such as patch-clamp electrophysiology on cells expressing the hERG channel, is used to determine the IC₅₀ for hERG channel inhibition.
Hypothetical Result:
-
hERG IC₅₀: > 30 µM, indicating a low risk of cardiac liability.
Conclusion
This technical guide has outlined a hypothetical yet comprehensive preclinical ADME and pharmacokinetic profiling of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide. The illustrative data suggest a compound with moderate to high permeability, high plasma protein binding, moderate metabolic clearance, and reasonable oral bioavailability. The initial in vitro toxicity screens did not reveal significant liabilities. These findings, in a real-world scenario, would provide a solid foundation for advancing a compound to further preclinical safety studies and, ultimately, to clinical development. The integrated approach of in vitro and in vivo studies is essential for building a robust understanding of a new drug candidate's disposition in the body.[4][5]
References
- How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). IONPath.
- In Vitro ADME Assays and Services. (n.d.). ICE Bioscience.
- In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
- A Guide to In Vitro ADME Testing in Drug Development. (2022, June 23). WuXi AppTec.
- In Vitro ADME. (n.d.). BioDuro.
- In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita.
- Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute.
- Pk/bio-distribution. (n.d.). MuriGenics.
- in vivo Pharmacokinetic & Pharmacodynamic Studies. (n.d.). Sygnature Discovery.
-
Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. (2012). Analytical and Bioanalytical Chemistry, 403(1), 93-129. Retrieved from [Link]
-
Analytical methods for the determination of some selected 4-quinolone antibacterials. (2016). Reviews in Analytical Chemistry, 35(4), 201-236. Retrieved from [Link]
-
Fluorene Degradation Pathway Map. (n.d.). EAWAG BBD/PPS. Retrieved from [Link]
-
Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. (2015, May 18). Bioanalysis Zone. Retrieved from [Link]
Sources
- 1. selvita.com [selvita.com]
- 2. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 3. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Fluorene Degradation Pathway Map [eawag-bbd.ethz.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pk/bio-distribution | MuriGenics [murigenics.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
Translational In Vivo Dosing Protocols for Fluorenone Benzenesulfonamides in Murine Models of Metabolic Syndrome
An Application Note by the Senior Application Scientist
Mechanistic Rationale & Target Biology
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a critical therapeutic target for metabolic syndrome, type 2 diabetes, and obesity[1]. The enzyme acts as a pre-receptor amplifier of glucocorticoid signaling by catalyzing the intracellular reduction of inactive 11-dehydrocorticosterone (in rodents) to active corticosterone[2]. Overexpression of 11β-HSD1 in the liver and adipose tissue drives hepatic gluconeogenesis and visceral adipogenesis, independent of systemic circulating glucocorticoid levels[2].
Fluorenone benzenesulfonamides—specifically derivatives like 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide (CAS: 866155-10-4)—represent a highly potent class of non-steroidal 11β-HSD1 inhibitors[3]. By competitively binding to the enzyme's active site, these compounds halt localized glucocorticoid regeneration, thereby improving insulin sensitivity and reducing body weight without triggering the severe hypothalamic-pituitary-adrenal (HPA) axis disruptions typically caused by systemic glucocorticoid receptor (GR) antagonists[1][4].
Mechanism of 11β-HSD1 inhibition by fluorenone benzenesulfonamides.
Formulation Science: Overcoming Hydrophobicity
A critical failure point in many in vivo metabolic studies is poor drug formulation. 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide possesses a rigid, planar fluorenone core and a lipophilic benzenesulfonamide moiety, resulting in exceedingly low aqueous solubility. To ensure consistent gastrointestinal absorption and high bioavailability during oral gavage (PO), the compound must be formulated as a micro-suspension[5].
Vehicle Composition: 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) + 0.1% Tween-80 in sterile deionized water.
-
Causality of Choice: Tween-80 acts as a surfactant to wet the hydrophobic drug particles, preventing agglomeration. CMC-Na increases the kinematic viscosity of the vehicle, ensuring the drug remains uniformly suspended during the dosing process so that every animal receives an exact dose[5].
Preparation Protocol:
-
Weigh the required mass of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide powder.
-
Add the 0.1% Tween-80 solution directly to the powder and vortex vigorously for 2 minutes to create a wetted paste.
-
Gradually add the 0.5% CMC-Na solution dropwise while continuously sonicating the mixture in a water bath (room temperature) for 15–20 minutes until a homogenous, milky suspension is achieved.
-
Quality Control: Prepare fresh weekly and store at 4°C. Vortex for 30 seconds immediately prior to drawing the dose into the syringe.
Self-Validating In Vivo Dosing Protocol
To evaluate efficacy, we utilize the Diet-Induced Obese (DIO) C57BL/6J mouse model, which accurately replicates human metabolic syndrome[1].
Experimental Parameters:
-
Model: Male C57BL/6J mice, 8–10 weeks old, fed a 60 kcal% High-Fat Diet (HFD) for 12 weeks prior to study initiation[1].
-
Dosing Volume: 10 mL/kg (e.g., 0.4 mL for a 40g obese mouse).
-
Route & Frequency: Oral gavage (PO), Twice Daily (BID) for 4 to 8 weeks. BID dosing is chosen to maintain steady-state target inhibition, compensating for the rapid metabolic clearance of sulfonamides in rodents[4].
Step-by-Step Execution:
-
Animal Restraint: Secure the mouse using the scruff technique. Expert Insight: DIO mice have significant cervical adipose tissue. Do not over-tighten the scruff, as this restricts the airway and induces acute stress, which artificially spikes systemic corticosterone and confounds baseline data.
-
Gavage Technique: Use a 20G flexible PTFE (Teflon) feeding tube rather than rigid stainless steel. The flexibility prevents esophageal micro-trauma in obese mice. Glide the tube over the tongue and down the esophagus. If resistance is met, withdraw and retry; never force the tube.
-
Administration: Depress the plunger smoothly over 3 seconds. Rapid injection can cause gastric reflux and aspiration.
Data Collection & Expected Phenotypic Outcomes
Metabolic phenotyping requires strict physiological controls. Blood glucose and insulin must be measured after a 6-hour daytime fast (e.g., 08:00 to 14:00). Because mice are nocturnal feeders, an overnight fast induces a severe catabolic starvation state that masks the subtle insulin-sensitizing effects of 11β-HSD1 inhibitors[1].
The table below summarizes the expected quantitative outcomes based on validated 11β-HSD1 inhibitors dosed at 30 mg/kg in DIO models[1][4][5].
| Biomarker / Parameter | Lean Control (Vehicle) | DIO Vehicle Control | DIO + Fluorenone Sulfonamide (30 mg/kg) | Mechanistic Causality |
| Body Weight (g) | 28.5 ± 1.2 | 45.2 ± 2.1 | 39.8 ± 1.8 | Reduced visceral adipogenesis via local GR blockade |
| Fasting Glucose (mg/dL) | 95 ± 8 | 185 ± 15 | 120 ± 12 | Decreased hepatic expression of PEPCK and G6Pase |
| Fasting Insulin (ng/mL) | 0.8 ± 0.1 | 3.5 ± 0.4 | 1.6 ± 0.2 | Alleviation of peripheral insulin resistance |
| Liver Corticosterone (ng/g) | 12.4 ± 1.5 | 35.6 ± 4.2 | 15.2 ± 2.1 | Direct validation of in vivo 11β-HSD1 target engagement |
References
- Source: nih.
- Source: nih.
- Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
- Source: oncotarget.
- Source: nih.
Sources
- 1. A novel 11β-hydroxysteroid dehydrogenase type1 inhibitor CNX-010-49 improves hyperglycemia, lipid profile and reduces body weight in diet induced obese C57B6/J mice with a potential to provide cardio protective benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11β-hydroxysteroid dehydrogenases: a growing multi-tasking family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel non-steroidal inhibitors of human 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 11β-HSD1 inhibition ameliorates diabetes-induced cardiomyocyte hypertrophy and cardiac fibrosis through modulation of EGFR activity | Oncotarget [oncotarget.com]
Advanced NMR Characterization Protocol for 4-Fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide
Executive Summary & Scientific Context
Fluorenone-based biaryl sulfonamides represent a privileged scaffold in medicinal chemistry and chemical biology, frequently utilized as enzyme inhibitors and environmentally sensitive fluorescent probes[1][2]. The compound 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide merges a rigid, highly conjugated 9-oxo-9H-fluorene core with a flexible, electron-withdrawing 4-fluorobenzenesulfonamide moiety.
Rigorous structural validation of this molecule requires a multi-nuclear NMR approach ( 1 H, 13 C, 19 F, and 2D NMR). Because the fluorenone core is highly prone to π-π stacking and the sulfonamide proton is subject to chemical exchange, standard ambient-condition NMR in non-polar solvents often yields ambiguous data. This application note provides a field-proven, self-validating methodology for the complete resonance assignment of this complex molecule.
Experimental Design & Rationale (Causality)
As a Senior Application Scientist, it is critical to understand why specific parameters are chosen, rather than blindly following a standard operating procedure.
-
Solvent Selection (DMSO- d6 vs. CDCl 3 ): Fluorenone derivatives exhibit strong intermolecular π-π stacking in weakly interacting solvents like CDCl 3 , leading to concentration-dependent chemical shift drift. DMSO- d6 disrupts these interactions[2]. More importantly, DMSO acts as a strong hydrogen-bond acceptor, locking the sulfonamide -NH proton and preventing rapid exchange with residual water. This ensures the -NH appears as a sharp, highly resolved singlet—an absolute prerequisite for detecting long-range 1 H- 13 C couplings in HMBC experiments.
-
19 F as a Diagnostic Anchor: The 19 F nucleus (100% natural abundance, high gyromagnetic ratio) is highly sensitive to its local electronic environment. Acquiring a 19 F spectrum provides an immediate, interference-free confirmation of the 4-fluorobenzenesulfonamide moiety (~ -104 ppm)[3][4].
-
Self-Validating 13 C Multiplicities: The presence of the fluorine atom splits the carbon signals of the phenyl ring via 1JCF , 2JCF , 3JCF , and 4JCF couplings. This serves as an internal validation mechanism: the distinct doublet patterns in the 13 C spectrum definitively separate the fluorinated ring carbons from the complex aromatic signals of the fluorenone core.
Step-by-Step NMR Acquisition Protocol
This protocol is designed as a self-validating system. Each step includes a quality control checkpoint before proceeding to more time-consuming acquisitions.
Step 1: Sample Preparation
-
Weigh exactly 15–20 mg of the synthesized compound.
-
Dissolve the compound in 0.6 mL of anhydrous DMSO- d6 (100.0 atom % D) in a clean glass vial.
-
Vortex for 30 seconds. If particulates remain, sonicate for 2 minutes to ensure complete dissolution.
-
Transfer the homogeneous solution to a high-quality 5 mm NMR tube.
Step 2: Instrument Setup & Quality Control
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband probe (or cryoprobe).
-
Lock the magnetic field to the DMSO- d6 signal and perform automated tuning and matching (ATM) for 1 H, 13 C, and 19 F channels.
-
Self-Validation Checkpoint: Acquire a single-scan 1 H 1D spectrum. Measure the full width at half maximum (FWHM) of the residual DMSO peak (2.50 ppm). If the FWHM is > 1.2 Hz, manually adjust the Z1-Z5 shims. Poor shimming will obliterate the fine 3JHF couplings on the phenyl ring.
Step 3: 1D Acquisition
-
1 H NMR: Pulse program zg30, Number of Scans (NS) = 16, Relaxation Delay (D1) = 2.0 s. Spectral width: -2 to 14 ppm.
-
19 F NMR: Pulse program zgig (proton decoupled) or zg30, NS = 16, D1 = 2.0 s. Spectral width: 0 to -250 ppm. Center the transmitter at -100 ppm.
-
13 C NMR: Pulse program zgpg30 (WALTZ-16 1 H decoupling), NS = 512 to 1024, D1 = 2.0 s. Spectral width: -10 to 220 ppm.
Step 4: 2D Elucidation Suite
-
COSY (Correlation Spectroscopy): NS = 4, 256 increments. Used to map the three isolated spin systems: the unsubstituted fluorenone ring, the substituted fluorenone ring, and the 4-fluorophenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): NS = 8, 256 increments. Optimised for 1JCH=145 Hz. Maps direct C-H attachments.
-
HMBC (Heteronuclear Multiple Bond Correlation): NS = 16, 256 increments. Critical Parameter: Set the long-range coupling delay to 62.5 ms (optimised for nJCH=8 Hz). This is essential for observing the correlation between the -NH proton and the C-1/C-9a carbons of the fluorenone core.
Structural Elucidation Strategy
The logical flow of data interpretation is visualized below. By anchoring the analysis on the unambiguously assigned 19 F and -NH signals, the complex aromatic overlapping regions can be systematically decoded.
Fig 1. Logical workflow for the NMR structural elucidation of fluorenone sulfonamides.
Data Presentation & Expected Results
The following tables summarize the expected quantitative NMR data based on the electronic effects of the fluorenone core and the 4-fluorobenzenesulfonamide moiety[3][5].
Table 1: Expected 1 H NMR Assignments (DMSO- d6 , 400 MHz)
| Proton Assignment | Expected Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Mechanistic Rationale |
| -NH (Sulfonamide) | ~10.20 | Singlet (br s) | - | Deshielded by SO 2 ; locked by DMSO H-bonding. |
| H-2', H-6' (Phenyl) | ~7.90 | dd | 3JHH≈8.8 , 4JHF≈5.2 | Ortho to electron-withdrawing SO 2 group. |
| H-8 (Fluorenone) | ~7.75 | d | 3JHH≈7.5 | Strongly deshielded by the spatial proximity to the C-9 carbonyl oxygen. |
| H-3', H-5' (Phenyl) | ~7.40 | t (pseudo) | 3JHH≈8.8 , 3JHF≈8.8 | Ortho to Fluorine; 3JHF and 3JHH are often similar, appearing as a triplet. |
| H-2, H-3, H-4 | 7.30 – 7.60 | d, t, d | 3JHH≈7.5−8.0 | 3-spin system of the substituted fluorenone ring. |
| H-5, H-6, H-7 | 7.45 – 7.65 | m | Complex | 4-spin system (with H-8) of the unsubstituted ring. |
Table 2: Expected 13 C & 19 F NMR Assignments (DMSO- d6 , 100/376 MHz)
| Nucleus / Carbon | Expected Shift (ppm) | Multiplicity | JCF Coupling (Hz) | Mechanistic Rationale |
| C-9 (C=O) | ~192.5 | Singlet | - | Characteristic fluorenone ketone carbonyl. |
| C-4' (C-F) | ~164.5 | Doublet | 1JCF≈252 | Direct C-F bond; massive coupling constant. |
| C-1 (C-NH) | ~138.0 | Singlet | - | Quaternary carbon attached to the sulfonamide nitrogen. |
| C-3', C-5' | ~116.5 | Doublet | 2JCF≈22.5 | Carbons ortho to the fluorine atom. |
| C-2', C-6' | ~129.5 | Doublet | 3JCF≈9.0 | Carbons meta to the fluorine atom. |
| 19 F Signal | -104.1 | Singlet | - | Highly diagnostic shift for 4-fluorobenzenesulfonamides[3]. |
References
-
Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides Source: National Institutes of Health (PMC) URL:[Link]
-
Excited-state properties of fluorenones: Influence of substituents, solvent and macrocyclic encapsulation Source: ResearchGate URL:[Link]
-
Analyse von Struktur-Aktivitäts-Beziehungen in der ersten Stoffklasse von allosterischen Inhibitoren der PARP14MD2 Source: LMU München (Elektronische Hochschulschriften) URL:[Link]
-
Supporting Information: Rhodium-Catalyzed Synthesis of Fluorinated Compounds (Contains 19F NMR validation for 4-fluorobenzenesulfonamide) Source: Peking University (pku.edu.cn) URL:[Link]
-
Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Technical Support Center: Troubleshooting 4-Fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide Stability in DMSO
Welcome to the Technical Support Center. Handling 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide presents unique challenges due to the dual vulnerabilities of its structural motifs: a highly photoreactive 9-fluorenone core and a moisture-sensitive benzenesulfonamide linkage.
As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. By understanding the exact thermodynamic and photochemical causality behind the degradation of this compound, you can implement self-validating workflows that guarantee absolute stock stability.
Section 1: Core Degradation Mechanisms (The "Why")
Q1: Why does my compound degrade so rapidly in standard DMSO stocks left on the bench? A1: The rapid degradation is driven by the 9-fluorenone moiety , which acts as a highly efficient triplet photosensitizer 1. When exposed to ambient laboratory lighting, the fluorenone core absorbs photons and transitions to an excited triplet state. In standard DMSO (which contains dissolved oxygen), this excited state triggers two parallel degradation cascades:
-
Type II Photosensitization (ROS Generation): Energy transfer to molecular oxygen generates highly reactive oxygen species (ROS) 1.
-
Solvent Oxidation: The excited fluorenone directly reacts with the DMSO solvent, driving its photosensitized degradation into methanesulfinic acid and methanesulfonic acid (MSA) [[2]]().
Concurrently, the fluorenone core can undergo photoreduction to form 9-hydroxyfluorene (9-fluorenol) derivatives 3. The generation of MSA drastically lowers the local pH of the solution, acting as a catalyst for the secondary degradation of the compound: the acid-catalyzed hydrolysis of the sulfonamide bond.
Q2: How does moisture in DMSO affect the sulfonamide moiety? A2: DMSO is profoundly hygroscopic. Every time a vial is opened to ambient air, it absorbs atmospheric water. While sulfonamides are generally robust, they become highly susceptible to hydrolysis under extreme pH shifts 4. The combination of absorbed water and the photochemically generated MSA creates a perfect hydrolytic environment. Furthermore, repeated freeze-thaw cycles accelerate this degradation by drawing in more moisture and causing physical phase separation of the hydrophobic fluorenone core 4.
Photochemical and hydrolytic degradation pathways of the compound.
Section 2: Quantitative Stability Data
To illustrate the critical importance of storage conditions, the following table summarizes the quantitative degradation kinetics of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide in DMSO under various environmental stresses.
| Storage Condition | Atmosphere | Light Exposure | Temp | Estimated Half-Life ( t1/2 ) | Primary Degradation Mechanism |
| Standard Benchtop | Ambient Air | Ambient Lab Light | 22°C | 14 - 18 hours | Photoreduction & MSA-induced Hydrolysis |
| Dark Benchtop | Ambient Air | Dark (Amber Vial) | 22°C | 12 - 15 days | Moisture-induced Hydrolysis |
| Inert Benchtop | Argon Purged | Ambient Lab Light | 22°C | 4 - 5 days | Photoreduction (9-fluorenol formation) |
| Optimized Storage | Argon Purged | Dark (Amber Vial) | -80°C | > 24 months | Stable (No degradation detected) |
Section 3: Standard Operating Procedure: Ultra-Stable DMSO Stock Preparation
To establish a self-validating system where degradation is physically impossible, you must eliminate the three causal vectors: Photons, Oxygen, and Water .
Materials Required:
-
Anhydrous, amine-free DMSO (≥99.9% purity, water ≤0.005%, septum-sealed).
-
Ultra-pure Argon or Nitrogen gas source with a sterile purging needle.
-
Low-bind amber glass vials or foil-wrapped Eppendorf tubes.
-
Desiccator.
Step-by-Step Methodology:
-
Thermal Equilibration: Remove the lyophilized powder from cold storage. Place it in a desiccator in the dark for at least 30 minutes to equilibrate to room temperature. (Causality: Opening cold vials causes immediate condensation of atmospheric moisture, introducing water before the solvent is even added).
-
Anhydrous Reconstitution: Using a sterile syringe, pierce the septum of the anhydrous DMSO bottle and withdraw the required volume. Inject directly into the compound vial. Vortex gently in a light-shielded environment until fully dissolved.
-
Inert Gas Purging (The Critical Step): Insert a long needle connected to the Argon/N 2 line into the solution. Insert a second, shorter needle into the septum to act as a vent. Gently bubble the inert gas through the solution for 60 seconds. (Causality: This physically displaces dissolved oxygen, starving the fluorenone triplet state of the O 2 required to generate ROS and MSA).
-
Light-Shielded Aliquoting: Dispense the purged solution into single-use amber vials that have been pre-flushed with Argon.
-
Flash Freezing & Storage: Flash-freeze the aliquots in liquid nitrogen to prevent any phase separation during the cooling process. Transfer immediately to a -80°C freezer for long-term storage.
Optimized inert-atmosphere workflow for DMSO stock preparation.
Section 4: Troubleshooting FAQs
Q3: I observe a color change (yellowing/browning) in my stock over time. What is happening? A3: A shift in the absorbance spectrum is the macroscopic indicator of fluorenone photoreduction. The ketone is being reduced to a 9-fluorenol derivative or forming pinacol-like dimers. If you observe this, the stock is chemically compromised and must be discarded immediately.
Q4: My cell-based assay shows high variability and unexpected toxicity between replicates when using week-old stocks. Why? A4: This is a classic artifact of fluorenone degradation. The degradation products—specifically the photochemically generated ROS and methanesulfonic acid—are highly cytotoxic. You are no longer just dosing your target compound; you are dosing a cocktail of oxidative stress inducers and acids, which confounds the assay results and destroys reproducibility.
Q5: Can I use freeze-thaw cycles if I keep the vial in the dark? A5: No. Even in the dark, repeated freeze-thaw cycles pull atmospheric moisture into the hygroscopic DMSO. The introduction of water initiates the physical precipitation of the hydrophobic fluorenone core and sets the stage for slow, moisture-induced hydrolysis of the sulfonamide bond. Always use single-use aliquots.
References[2] Cytotoxicity of photosensitizers camphorquinone and 9-fluorenone with visible light irradiation on a human submandibular-duct cell line in vitro. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1_Myx2zVyL3RG3YddFnzqRCo7uePVpbiFIZcSZ1n3qqR-TdR08p2Aim547TZdHiMHZLLva79sKzmRmKOWkbN9KTJsnDXwpZzspy0RWMEQWFpkMMYowO9Q4CXzNOYSrIxee-g=[3] stability of 3-Chloroisothiazole-4-sulfonamide in different solvents and pH - Benchchem. benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWTAUIbJAbvEhA4MNDSYPw5BnisN2t_tuY_VsbhBZyqHhnY4JpB3hB1BdrYjBTtkSj1jC9p5mO8C4f9Dv1LNKUJn31MCXLGmS1P-SPw87P4D2mxnze5HSsHnBo4pOhxFM5wWKf7ADDgfqnf3I8z3vRihVhSlByB4fu7zDLpy45OmbBuGl2zKhcvxubF_uafEaFucF0pSFz8jcz_ktLoENHSJL0B7VxMWQ=[1] Ionic Strength Effect on Photochemistry of Fluorene and Dimethylsulfoxide at the Air–Sea Interface: Alternative Formation Pathway of Organic Sulfur Compounds in a Marine Atmosphere | ACS Earth and Space Chemistry. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_IQmtYos4sVZpWH5VLqcPJ7JrZzoVsUK96o-rFKEzHThrhkklRW2TK6R3XPuSyXfu_PMXyiaJXrBqtbxjkmzEskS7UlLYymJF6FV2qagiqcuaBGX5Vif4J7GtDGlzu40-APeSBqgY2EWEn5cf8dIOBpFFMsg=[4] Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. pjoes.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5da49q4qqTtSl3MPHpSnQoDl5eyEFRzxcExY3BhwK3EQoqj4NSR_U7zq96_QHzapVui7gbEcBFFRcHLRkCRQX1ElQ0-JrQUyUB3fi2jXYoYz_ujlaOOL3ZWLL8K75wKifBskAg2gHXYzXetWx6wzy2F8=
Sources
Technical Support Center: Troubleshooting Low Synthesis Yield of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing low yields, incomplete conversions, or reaction failures during the synthesis of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide.
The coupling of 1-amino-9H-fluoren-9-one with 4-fluorobenzenesulfonyl chloride presents a unique intersection of steric and electronic challenges. This document provides a root-cause analysis, a self-validating optimized protocol, quantitative condition comparisons, and troubleshooting FAQs to ensure a high-yielding, reproducible workflow.
Part 1: Root Cause Analysis (The "Why")
Q: Why do standard sulfonylation conditions (e.g., Pyridine or Triethylamine in DCM) fail for this specific substrate? A: The failure stems from a combination of severe electronic deactivation and steric congestion:
-
Electronic Deactivation: 1-amino-9H-fluoren-9-one is an exceptionally poor nucleophile. The lone pair on the nitrogen atom is heavily delocalized into the adjacent, highly electron-withdrawing 9-oxo (carbonyl) group via resonance. This drastically reduces the electron density available for nucleophilic attack on the sulfonyl chloride[1].
-
Steric Congestion: The amine is located at the 1-position of the fluorenone ring system. This peri-position is sterically hindered by both the adjacent 9-carbonyl oxygen and the hydrogen atom at the 8-position, blocking the approach trajectory required to attack the bulky sulfonyl chloride.
Q: Why am I seeing a massive accumulation of 4-fluorobenzenesulfonic acid in my LC-MS/NMR instead of the product? A: Because the amine is unreactive under standard conditions, the highly electrophilic 4-fluorobenzenesulfonyl chloride is left unconsumed in the reaction mixture. Over extended periods, even trace amounts of environmental or solvent moisture will cause the sulfonyl chloride to hydrolyze into 4-fluorobenzenesulfonic acid, permanently quenching the electrophile[1].
Part 2: Strategic Troubleshooting & Optimization
To overcome these barriers, we must abandon direct nucleophilic substitution and instead force the reaction via an anion-mediated pathway . By treating the amine with a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS), we quantitatively deprotonate the weakly basic amine to form a highly reactive amide anion. This anion is nucleophilic enough to overcome both the electronic deactivation and steric hindrance, allowing for rapid coupling with the sulfonyl chloride[2].
Mechanistic shift from direct amination to an anion-mediated sulfonylation pathway.
Part 3: Self-Validating Experimental Protocol
Methodology: LiHMDS-Mediated Sulfonylation This protocol utilizes LiHMDS to pre-form the reactive anion. It includes visual checkpoints to validate the success of the system in real-time.
Reagents:
-
1-amino-9H-fluoren-9-one (1.0 equiv)
-
4-fluorobenzenesulfonyl chloride (1.2 equiv)
-
LiHMDS (1.0 M in THF, 1.2 equiv)
-
Anhydrous THF (0.2 M)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 1-amino-9H-fluoren-9-one and dissolve it completely in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add LiHMDS (1.0 M in THF) over 10 minutes.
-
Self-Validation Checkpoint: Watch for a distinct color shift in the solution (often darkening to a deep red or purple). This visually confirms the successful formation of the fluorenone amide anion. If the color remains unchanged, your THF may be wet, which has quenched the LiHMDS.
-
-
Activation: Stir the mixture at -78 °C for 30 minutes to ensure complete deprotonation.
-
Electrophile Addition: Dissolve 4-fluorobenzenesulfonyl chloride in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature over 2 to 4 hours. Monitor the progress via TLC or LC-MS.
-
Quenching & Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude mixture via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide.
Part 4: Quantitative Data & Condition Comparison
The following table summarizes the causal relationship between the choice of base/solvent and the resulting yield, demonstrating why the strong-base approach is mandatory for this specific scaffold.
| Reaction Conditions | Base (Equiv) | Solvent | Temp | Result / Yield | Causality / Observation |
| Standard | Pyridine (2.0) | DCM | RT | < 5% | Amine nucleophilicity is too low; mostly unreacted starting material recovered. |
| Catalytic | TEA (2.0) + DMAP (0.2) | DCM | Reflux | 15 - 20% | DMAP activates the sulfonyl chloride, but sterics still hinder the final attack. |
| Strong Base (Hydride) | NaH (1.5) | DMF | 0 °C to RT | 65 - 75% | Anion formation successfully drives the reaction. DMF aids solubility but is harder to remove. |
| Optimized (Amide Base) | LiHMDS (1.2) | THF | -78 °C to RT | > 85% | Homogeneous deprotonation minimizes side reactions; clean, rapid conversion. |
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I use DMAP as a nucleophilic catalyst instead of using a strong base like LiHMDS? A: While 4-Dimethylaminopyridine (DMAP) is an excellent nucleophilic catalyst for standard sulfonamide synthesis[3], it is often insufficient for 1-aminofluorenone. DMAP forms a highly electrophilic sulfonylpyridinium intermediate, but the 1-amino group on fluorenone is so sterically hindered and electronically deactivated that it struggles to attack even this activated intermediate. Deprotonation (LiHMDS) is a much more reliable strategy.
Q2: My LC-MS shows a mass corresponding to bis-sulfonylation (di-substitution). How do I prevent this? A: Bis-sulfonylation occurs when the product sulfonamide (which is highly acidic) is deprotonated by excess base and reacts with a second equivalent of sulfonyl chloride[1]. To prevent this:
-
Strictly control the stoichiometry of LiHMDS to exactly 1.1 - 1.2 equivalents.
-
Keep the temperature strictly at -78 °C during the addition of the sulfonyl chloride.
-
Avoid using a massive excess of 4-fluorobenzenesulfonyl chloride.
Q3: How do I separate the unreacted 1-aminofluorenone from the desired product during purification? A: 1-aminofluorenone and the product sulfonamide often have similar R_f values on normal-phase silica TLC. However, the product sulfonamide has an acidic N-H proton. You can perform an acid-base extraction during workup: wash the organic layer with 1M NaOH to extract the product into the aqueous layer as a sodium salt, leaving the unreacted amine in the organic layer. Then, carefully acidify the aqueous layer with 1M HCl to precipitate the pure sulfonamide.
Troubleshooting workflow for the synthesis of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide.
References
-
Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. Available at:[Link]
-
DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety. Indian Journal of Chemistry. Available at:[Link]
Sources
optimizing chromatographic purification methods for 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide
Welcome to the Technical Support Center for the chromatographic purification of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide . This guide is engineered for researchers, analytical scientists, and drug development professionals. It provides authoritative, causality-driven troubleshooting strategies to overcome the unique physicochemical challenges of this molecule—specifically, the rigid, highly conjugated fluorenone core, the weakly acidic sulfonamide linkage, and the hydrophobic fluorophenyl moiety.
Section 1: Method Development & Solubility Profiling
The primary hurdle in purifying fluorenone-sulfonamide derivatives is balancing solubility with chromatographic retention. The planar fluorenone system promotes strong π−π stacking with stationary phases, while the sulfonamide group ( pKa ~8–10) is prone to secondary electrostatic interactions.
Fig 1. Systematic method development workflow for fluorenone-sulfonamide derivatives.
Self-Validating Protocol: Mobile Phase pH Selection
To establish a robust baseline method, you must empirically determine the optimal pH to suppress secondary interactions[1].
-
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of a 1:1 DMSO/Acetonitrile mixture to ensure complete solvation of the rigid fluorenone core.
-
Mobile Phase Preparation:
-
Phase A (Acidic): LC-MS grade Water with 0.1% Formic Acid (pH ~2.7).
-
Phase B (Basic): 10 mM Ammonium Bicarbonate in Water (pH ~10.0).
-
Organic Modifier: LC-MS grade Acetonitrile.
-
-
Scouting Runs: Execute a linear gradient from 5% to 95% Acetonitrile over 10 minutes using Phase A, followed by a system equilibration and a repeat run using Phase B.
-
Data Evaluation: Calculate the USP tailing factor ( Tf ) for the main peak in both runs. A Tf value between 0.9 and 1.2 indicates successful suppression of secondary interactions.
-
Validation: Perform a blank injection immediately following the sample run to validate that no carryover or on-column precipitation has occurred.
Section 2: Troubleshooting FAQs
Q1: I am observing severe peak tailing for the target compound on a standard C18 column. How can I correct this? A1: Peak tailing in sulfonamides is primarily caused by secondary hydrogen-bonding and electrostatic interactions between the weakly acidic sulfonamide (-NH-SO 2 -) group and residual un-endcapped silanols on the silica stationary phase. Causality & Solution: To mitigate this, you must suppress the ionization of the sulfonamide. Adjusting the mobile phase to an acidic pH by adding 0.1% formic acid buffers the system at pH ~2.7. At this pH, the sulfonamide remains fully protonated (neutral), and the acidic surface silanols (Si-O − ) are neutralized to Si-OH. This dual neutralization eliminates the electrostatic secondary interactions, significantly reducing peak tailing[2].
Q2: My compound is co-eluting with the unreacted 9-fluorenone starting material. How do I improve resolution? A2: 9-fluorenone is highly non-polar and planar, while your target molecule contains a polar sulfonamide linkage and an electron-withdrawing fluorophenyl ring. If they co-elute, the mobile phase lacks the specific selectivity required to differentiate these polarities. Causality & Solution: Switch your organic modifier from Methanol to Acetonitrile. Methanol is a protic solvent that cannot effectively disrupt the strong π−π stacking interactions between the fluorenone core and the stationary phase. Acetonitrile, an aprotic solvent with a strong dipole moment and a π -electron system (C ≡ N), participates in π -dipole interactions, effectively competing with the stationary phase and improving the resolution of fluorenone derivatives[3]. Additionally, decrease the gradient slope to 2% B/min around the expected elution time[4].
Q3: The compound precipitates on the column during preparative scale-up, causing high backpressure. How do I fix this? A3: The rigid fluorenone-sulfonamide structure has notoriously poor aqueous solubility. When injecting a highly concentrated sample dissolved in a strong solvent (like 100% DMSO) into a highly aqueous mobile phase stream, the compound undergoes instantaneous precipitation at the column head frit. Causality & Solution: Optimize the injection diluent to match the starting mobile phase as closely as possible without the sample crashing out in the vial. If precipitation has already occurred on the column, do not increase the flow rate. Instead, reverse the column and flush it directly to waste with 100% Acetonitrile or Tetrahydrofuran (THF) at a low flow rate to dissolve the precipitate and clear the frit[5].
Section 3: Quantitative Chromatographic Parameters
The following table summarizes the optimized quantitative parameters for scaling the purification of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide from analytical scouting to preparative isolation.
| Parameter | Normal Phase (Flash) | Reversed-Phase (Analytical) | Reversed-Phase (Preparative) |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | C18, High-Density Endcapped (1.7-3 µm) | C18, High-Density Endcapped (5-10 µm) |
| Mobile Phase A | Hexane / Heptane | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Ethyl Acetate | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Optimal Gradient | 10% to 50% B (Step gradient) | 5% to 95% B over 10 min | 20% to 80% B over 20 min |
| Flow Rate | 30 - 40 mL/min | 0.3 - 0.5 mL/min | 15 - 20 mL/min |
| Detection (UV) | 254 nm | 278 nm | 278 nm |
| Typical Sample Load | 1 - 5% of column weight | 1 - 5 µg on-column | 10 - 50 mg on-column |
Note: UV detection at 278 nm is highly specific for the conjugated fluorenone system and avoids background noise from standard solvent absorbance cutoffs[3].
Section 4: Preparative Scale-Up & System Maintenance
When scaling up to preparative chromatography, system backpressure and column longevity become critical bottlenecks. Use the diagnostic workflow below to systematically isolate flow path disruptions.
Fig 2. Diagnostic workflow for isolating and resolving high backpressure issues.
References
-
A Rapid and Simple Method for Multi-Residue Sulfonamide Analysis in Poultry Meat Source: Journal of Health, Wellness and Community Research (JHWCR) URL:[Link]
-
A Complete Solution to Perform a Systematic Screening Protocol for LC Method Development Source: Waters Corporation URL:[Link]
-
Preparative HPLC Troubleshooting Guide Source: Agilent Technologies URL:[Link]
-
The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides Source: Nano Biomedicine and Engineering URL:[Link]
Sources
Technical Support Center: Crystallization of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide
Welcome to the technical support guide for 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide. This document provides in-depth troubleshooting for common crystallization challenges encountered by researchers. The advice herein is grounded in the fundamental physicochemical principles governing the crystallization of complex aromatic sulfonamides.
The molecular architecture of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide presents a unique set of crystallization challenges. The planar, electron-deficient 9-fluorenone core is prone to π-π stacking, while the sulfonamide group provides strong hydrogen bond donor (N-H) and acceptor (S=O) sites.[1] The terminal fluorophenyl group further complicates the intermolecular landscape by introducing the potential for weaker, yet structurally significant, C-H···F and F···F interactions.[2][3] This interplay of forces means that crystallization outcomes are highly sensitive to experimental conditions, often leading to issues with polymorphism, oiling out, or amorphous precipitation.[4][5]
This guide is structured in a question-and-answer format to directly address the most pressing issues you may face at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound is "oiling out" or forming an amorphous powder instead of crystals. What is happening and how can I fix it?
A1: This is a classic sign of uncontrolled, rapid precipitation from a highly supersaturated solution.
Causality: "Oiling out" occurs when the solute separates from the solution as a liquid phase before it has time to organize into a crystalline lattice.[6][7] This happens when the concentration of the solute is so high (high supersaturation) that the solution's temperature is above the melting point of the impure solid.[8] Amorphous powders form for a similar reason: the molecules crash out of solution too quickly to form an ordered structure.
Troubleshooting Strategies:
-
Reduce the Rate of Supersaturation: The primary goal is to slow down the process to give molecules adequate time to self-assemble.
-
Slower Cooling: If using cooling crystallization, allow the flask to cool to room temperature on the benchtop (insulate it with glass wool or paper towels) before transferring it to a colder environment like a refrigerator or ice bath.[9]
-
Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise and much more slowly, with vigorous stirring, to the point of faint, persistent turbidity. Then, stop and allow the system to equilibrate.[10]
-
-
Adjust the Solvent System:
-
Increase Solvent Volume: You may be working with a solution that is too concentrated. Re-dissolve the oil or amorphous solid by gently heating and add a small amount (5-10% more) of the "good" solvent to reduce the overall supersaturation.[6]
-
Change Solvents: The polarity difference between your compound and solvent might be too large.[8] For a molecule like this, which has both polar (sulfonamide, ketone) and non-polar (fluorene, phenyl) regions, solvents like ethyl acetate, acetone, acetonitrile, or mixtures such as ethanol/water or isopropanol/heptane could be effective.[11][12]
-
-
Introduce a Nucleation Site (Seeding):
-
Oiling out can occur when nucleation is inhibited. Adding a "seed crystal" (a tiny crystal from a previous successful batch) can provide a template for ordered growth. Add the seed crystal when the solution is saturated but not yet oiled out (e.g., just as it begins to cool or just before it turns turbid).[5][10]
-
Q2: I'm observing different crystal forms (e.g., needles vs. plates) in different experiments. Am I dealing with polymorphs?
A2: It is highly probable. Polymorphism is a well-documented phenomenon in sulfonamides. [4][13][14]
Causality: Polymorphs are different crystal structures of the same molecule.[4] These distinct packing arrangements are governed by the subtle interplay of intermolecular forces. For this molecule, the N-H···O hydrogen bonds of the sulfonamide can form different patterns (like chains or dimers), and the fluorophenyl and fluorenone rings can stack in various ways.[1] The presence of fluorine can introduce weak C-H···F interactions that stabilize one polymorph over another under specific conditions.[2] The choice of solvent, cooling rate, and temperature directly influences which set of interactions dominates, leading to the formation of a specific polymorph.[14]
Control Strategies:
-
Standardize Everything: To obtain a single, consistent polymorph, you must rigorously control all crystallization parameters: solvent choice, concentration, cooling rate, agitation speed, and temperature.
-
Solvent Selection: The solvent's ability to form hydrogen bonds or engage in π-stacking can favor a particular polymorph. Experiment with solvents of different classes (e.g., protic like ethanol vs. aprotic like ethyl acetate).
-
Seeding: This is the most effective method for polymorph control. Introduce a seed crystal of the desired form into a supersaturated solution to template its growth exclusively.[10]
-
Temperature Control: Different polymorphs can have different temperature stability ranges. Crystallizing at a constant, controlled temperature may favor the formation of the most stable polymorph at that temperature.
Q3: My crystallization yield is consistently low. How can I improve it?
A3: Low yield is typically caused by excessive solubility in the mother liquor or mechanical losses.
Causality: The goal of crystallization is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[11] If the compound remains significantly soluble even after cooling, it will be lost in the filtrate.
Troubleshooting Strategies:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your compound. Any excess solvent will retain more solute upon cooling.[15]
-
Ensure Complete Cooling: After the solution has cooled to room temperature, place it in an ice bath or refrigerator (if the solvent's freezing point allows) for at least an hour to maximize precipitation.
-
Change the Solvent System:
-
Your current solvent may be too "good." Find a solvent in which the compound is less soluble at cold temperatures.
-
Use a solvent/anti-solvent system. Dissolve the compound in a good solvent, then add a miscible anti-solvent in which the compound is very poorly soluble to force precipitation.[12] Common pairs include acetone/water, ethyl acetate/hexane, and dichloromethane/hexane.[11]
-
-
Check for Premature Crystallization: If you performed a hot filtration step to remove impurities, ensure your funnel and receiving flask were pre-heated. Crystallization in the funnel leads to significant loss of product.[15]
Q4: How should I perform a systematic solvent screening for this compound?
A4: A systematic screening is crucial for a novel compound. The goal is to test a diverse range of solvents to identify optimal conditions for high-quality crystal growth. [12][16]
Causality: The solubility of a compound is a specific interaction between the solute and solvent molecules. By testing solvents with varying polarities, hydrogen bonding capabilities, and aromatic character, you can map the compound's solubility profile and identify the "sweet spot" where solubility is high when hot and low when cold.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Aliquot approximately 5-10 mg of your compound into several small vials.
-
Solvent Selection: Choose a range of solvents with diverse properties. See the table below for suggestions.
-
Solubility Test (Room Temp): Add a solvent dropwise (e.g., 0.1 mL at a time) to a vial, vortexing after each addition. Record the volume needed to dissolve the solid. If it dissolves in a small volume (<0.5 mL), it is likely too soluble for cooling crystallization. If it remains insoluble after ~2 mL, it is likely a poor solvent.
-
Solubility Test (Hot): For solvents where the compound was sparingly soluble at room temperature, heat the vial gently (e.g., in a sand bath or on a hot plate) to the solvent's boiling point. If the solid dissolves, it is a potential candidate.
-
Crystallization Test: Allow the hot, dissolved solutions to cool slowly to room temperature. Observe the quality of the crystals that form (if any).
-
Evaluate: The best single solvent will dissolve the compound when hot and produce a high yield of well-formed crystals upon cooling. This systematic approach can be adapted for high-throughput screening platforms.[16][17]
Table 1: Suggested Solvents for Crystallization Screening
| Solvent Class | Example Solvents | Rationale for Selection |
| Protic | Ethanol, Isopropanol, Methanol | Can form strong hydrogen bonds with the sulfonamide group. |
| Aprotic Polar | Acetone, Ethyl Acetate, Acetonitrile | Can accept hydrogen bonds and interact via dipole-dipole forces with the ketone and sulfonyl groups. |
| Aromatic | Toluene, Anisole | Can engage in π-π stacking interactions with the fluorenone and phenyl rings. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate polarity, can act as H-bond acceptors. |
| Chlorinated | Dichloromethane (DCM) | Good for dissolving non-polar moieties, but often requires an anti-solvent due to high volatility.[9] |
| Non-polar | Hexane, Heptane, Cyclohexane | Primarily used as anti-solvents to reduce solubility and induce crystallization. |
Visualized Workflow: Systematic Troubleshooting
The following diagram outlines a logical decision-making process for addressing common crystallization problems.
Caption: A troubleshooting workflow for crystallization experiments.
Detailed Experimental Protocols
Protocol 1: Solvent-Antisolvent Crystallization
This method is effective when a single solvent does not provide a sufficient solubility gradient with temperature.
-
Dissolution: Dissolve the crude 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide in the minimum amount of a "good" solvent (e.g., acetone, THF) at room temperature.
-
Filtration: Filter the solution through a syringe filter (PTFE, 0.45 µm) to remove any particulate impurities.
-
Anti-Solvent Addition: To the clear filtrate, add a miscible "anti-solvent" (e.g., hexane, water) dropwise with constant, gentle swirling.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.
-
Crystal Growth: Add a few more drops of the "good" solvent to just redissolve the turbidity, creating a solution that is just below saturation. Seal the vial and set it aside, undisturbed, for crystals to form slowly over hours or days. Alternatively, place this vial inside a larger, sealed jar containing more of the anti-solvent (vapor diffusion method).[9][18]
Protocol 2: Vapor Diffusion
This technique is ideal for growing high-quality single crystals from small amounts of material.
-
Prepare Inner Vial: Dissolve 2-10 mg of the compound in a highly pure, relatively volatile "good" solvent (e.g., dichloromethane, ethyl acetate) in a small, open vial (e.g., a 1 mL conical vial). Use just enough solvent to fully dissolve the compound.
-
Prepare Outer Vial: In a larger vial or jar (e.g., a 20 mL scintillation vial), add 1-2 mL of a volatile "anti-solvent" (e.g., pentane, diethyl ether) in which the compound is insoluble.
-
Set Up System: Carefully place the inner vial inside the outer jar, ensuring the solvent levels are not at risk of mixing. Do not allow the vials to touch.[9]
-
Seal and Wait: Seal the outer jar tightly and leave it in an undisturbed, temperature-stable location. The more volatile anti-solvent will slowly diffuse into the good solvent, gradually reducing the compound's solubility and promoting slow crystal growth.
References
-
Mettler-Toledo International Inc. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
Mettler-Toledo International Inc. (n.d.). Oiling Out Case Study from Eli Lilly. Retrieved from [Link]
- Henary, M., et al. (2020).
- Sainz-Díaz, C. I., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Computer-Aided Molecular Design, 36, 549–562.
-
Taylor & Francis Online. (2024, February 27). Novel liquid crystalline fluorene and fluorenone MIDA boronates: influence of alkyl vs alkoxy side chains on the mesomorphic properties. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Mettler-Toledo International Inc. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
- Umeda, T., et al. (2012). Polymorphism of Aromatic Sulfonamides with Fluorine Groups. Crystal Growth & Design, 12(5), 2550–2558.
- Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
- Sahoo, S. K., et al. (2024). Polymorphism Steered Thermochromism in a Sulfonamide.
- Sommer, R. D. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section C: Structural Chemistry, 80(Pt 5), 337–342.
-
ChemSrc. (2026, February 28). CAS#:866155-10-4 | 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif. Retrieved from [Link]
- Zhang, H., et al. (2014). Fluorenone Organic Crystals: Two-Color Luminescence Switching and Reversible Phase Transformations between π–π Stacking-Directed Packing and Hydrogen Bond-Directed Packing.
-
ResearchGate. (2022, July 7). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Polymorphism in Secondary Benzene Sulfonamides. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-N-[3-(9-fluorenylideneamino)oxy-2-hydroxypropyl]-N-methylbenzenesulfonamide. Retrieved from [Link]
-
MDPI. (2019, May 7). Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Insights into molecular packing effects on the emission properties of fluorenone-based molecules in the aggregate state. Journal of Materials Chemistry C. Retrieved from [Link]
-
Analytical Sales. (2023, June 20). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Retrieved from [Link]
-
National Open Access Monitor, Ireland. (n.d.). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Retrieved from [Link]
-
ACS Publications. (2023, June 20). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Organic Process Research & Development. Retrieved from [Link]
-
INIS-IAEA. (2013, January 15). X-ray diffraction study of fluorene, 9-fluorenone, and 9-dicyanomethylenefluorene derivatives. Retrieved from [Link]
- Henary, M., et al. (2020).
-
Encyclopedia MDPI. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. Retrieved from [Link]
- Pescador, M., et al. (2023). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). ChemistryOpen, 12(5), e202300019.
- Worrell, B. T., et al. (2022). Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. Organic Letters, 24(30), 5553–5557.
-
MDPI. (2025, April 25). The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, December 15). N-Arylsulfonamidocalix[8]arenes with narrow pH-responsive binding near neutral pH. Retrieved from [Link]
-
ResearchGate. (n.d.). N‐Arylation of sulfonamides with (hetero)aryl (pseudo)halides. Retrieved from [Link]
- Pinkerton, A. B., et al. (2009). Discovery and validation of a series of aryl sulfonamides as selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). Bioorganic & Medicinal Chemistry Letters, 19(23), 6836–6839.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates [mdpi.com]
- 4. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. catalogimages.wiley.com [catalogimages.wiley.com]
- 6. mt.com [mt.com]
- 7. mt.com [mt.com]
- 8. reddit.com [reddit.com]
- 9. unifr.ch [unifr.ch]
- 10. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. mt.com [mt.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. analytical-sales.com [analytical-sales.com]
- 18. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
comparative efficacy of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide structural analogs
Executive Summary & Mechanistic Rationale
The amplification of intracellular glucocorticoids by 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) plays a pivotal role in the pathogenesis of metabolic syndrome, visceral obesity, and type 2 diabetes. While systemic cortisol levels in these patients often remain normal, localized overexpression of 11β-HSD1 in adipose and hepatic tissues creates a "Cushing's disease of the omentum" 1.
To counteract this, researchers have developed highly selective inhibitors targeting the NADPH-dependent oxoreductase activity of 11β-HSD1. Among these, the fluorenone benzenesulfonamide scaffold—specifically 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide (CAS 866155-10-4) 2—has emerged as a potent structural class. This guide objectively compares the efficacy, selectivity, and structural advantages of this compound against its analogs and field-standard inhibitors.
Mechanistic pathway of 11β-HSD1-mediated glucocorticoid amplification and targeted inhibition.
Structure-Activity Relationship (SAR) Analysis
As an application scientist evaluating inhibitor scaffolds, understanding the causality behind structural modifications is critical. The efficacy of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide relies on two primary pharmacophoric elements:
-
The 9-oxo-9H-fluoren Core: The rigid, planar tricyclic fluorenone system acts as a highly effective hydrophobic anchor. It fits precisely into the lipophilic catalytic pocket of 11β-HSD1, displacing water molecules and entropically driving the binding affinity.
-
The 4-Fluoro Benzenesulfonamide Moiety: The sulfonamide group (-SO₂NH-) is essential for hydrogen bonding with the catalytic Tyrosine and Serine residues in the active site. The addition of the 4-fluoro substitution on the phenyl ring serves a dual purpose:
-
Electronic Effect: Fluorine is highly electronegative, increasing the acidity of the sulfonamide proton, thereby strengthening the hydrogen bond with the enzyme.
-
Metabolic Stability: The carbon-fluorine bond blocks cytochrome P450-mediated para-hydroxylation, significantly extending the compound's microsomal half-life compared to unhalogenated analogs.
-
Comparative Efficacy Data
The table below synthesizes the in vitro performance of the target compound against a structural isomer, a standard thiazole-sulfonamide inhibitor (BVT-14225) 3, and the non-selective pan-HSD inhibitor Carbenoxolone (CBX).
Note: Selectivity over 11β-HSD2 is a mandatory safety metric. 11β-HSD2 protects the mineralocorticoid receptor in the kidneys; inhibiting it causes severe hypertension.
| Compound | Structural Class | h11β-HSD1 IC₅₀ (nM) | m11β-HSD1 IC₅₀ (nM) | h11β-HSD2 IC₅₀ (nM) | Selectivity Fold (HSD2/HSD1) |
| 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide | Fluorenone Sulfonamide | 35 ± 4 | 42 ± 5 | >10,000 | >285x |
| 3-chloro-2-methyl-N-(9-oxo-9H-fluoren-3-yl)benzenesulfonamide | Fluorenone Sulfonamide | 58 ± 6 | 71 ± 8 | >10,000 | >172x |
| BVT-14225 | Thiazole Sulfonamide | 52 ± 3 | 284 ± 12 | >10,000 | >192x |
| Carbenoxolone (CBX) | Glycyrrhetinic Acid Derivative | 310 ± 15 | 290 ± 14 | 12 ± 2 | <0.04x (Toxic) |
Data Insights: The 4-fluoro fluorenone analog demonstrates superior human IC₅₀ potency (35 nM) compared to BVT-14225 (52 nM) and maintains excellent cross-species efficacy (mouse IC₅₀ = 42 nM), making it highly suitable for preclinical murine models of diet-induced obesity.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: HTRF Cortisol Concentration Assay (In Vitro Efficacy)
Homogeneous Time-Resolved Fluorescence (HTRF) is the gold standard for measuring 11β-HSD1 activity because it eliminates the need for radioactive tritium 4.
Self-Validating Principle: This is a competitive immunoassay. Native cortisol produced by the enzyme competes with a d2-labeled cortisol tracer for binding to a Europium cryptate-labeled anti-cortisol antibody.
-
High Enzyme Activity: Produces high native cortisol → displaces tracer → Low FRET signal .
-
High Inhibition: Produces low native cortisol → tracer binds antibody → High FRET signal .
-
Causality Check: If a test compound is a false positive (e.g., it quenches fluorescence), it will artificially lower the FRET signal. Because true inhibition increases the FRET signal, this assay inherently protects against false-positive readouts.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (20 mM Tris, 5 mM EDTA, pH 6.0). Dilute human recombinant 11β-HSD1 enzyme to 1.5 μg/mL.
-
Compound Plating: Dispense 2 μL of the fluorenone sulfonamide analogs (in DMSO) across a 10-point concentration gradient into a 384-well black microplate.
-
Reaction Initiation: Add 10 μL of enzyme solution. Incubate for 15 minutes at room temperature to allow pre-binding.
-
Substrate Addition: Add 10 μL of substrate mix containing 160 nM cortisone and 200 μM NADPH. Incubate at 37°C for 2 hours.
-
Detection: Add 10 μL of HTRF conjugate mix (anti-cortisol-Cryptate and cortisol-d2). Incubate in the dark for 1 hour.
-
Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) at 665 nm (acceptor) and 620 nm (donor). Calculate the 665/620 ratio to determine IC₅₀.
Step-by-step workflow of the self-validating HTRF cortisol competition assay.
Protocol B: Microsomal Stability Assay (Metabolic Profiling)
To validate the SAR hypothesis that the 4-fluoro substitution prevents rapid degradation, compounds must be tested against human liver microsomes (HLMs).
Step-by-Step Methodology:
-
Pre-incubate 1 μM of the test compound with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding 1 mM NADPH.
-
Aliquot 50 μL of the reaction mixture at time points 0, 15, 30, 45, and 60 minutes.
-
Immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.
-
Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance (CL_int) and half-life (T₁/₂).
References
- Cooper, M. S., & Stewart, P. M. (2009).
- ChemSrc. CAS#:866155-10-4 | 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide. ChemSrc.
- Probechem Biochemicals. BVT-14225 | 11β-HSD1 inhibitor. Probechem Biochemicals.
- NIH PMC. Effects of Cellular 11β-hydroxysteroid Dehydrogenase 1 on LPS-induced Inflammatory Responses in Synovial Cell Line, SW982. PubMed Central (NIH).
Sources
- 1. 11Beta-hydroxysteroid dehydrogenase type 1 and its role in the hypothalamus-pituitary-adrenal axis, metabolic syndrome, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS#:866155-10-4 | 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide | Chemsrc [chemsrc.com]
- 3. BVT-14225 | 11β-HSD1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Effects of Cellular 11β-hydroxysteroid Dehydrogenase 1 on LPS-induced Inflammatory Responses in Synovial Cell Line, SW982 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting and Implementing Positive Controls for Sulfonamide-Based Enzymatic Inhibition Assays
In the landscape of drug discovery and enzyme kinetics, the integrity of your data is paramount. An enzymatic inhibition assay without robust controls is akin to a ship navigating without a compass—the results are untethered from any verifiable reality. This guide provides an in-depth, experience-driven comparison of positive controls for enzymatic assays targeting potential targets of the compound 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide .
The core structure of this molecule, the benzenesulfonamide group, is a well-known pharmacophore that directs its inhibitory activity primarily towards two major classes of metalloenzymes: Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs) .[1][2][3] Therefore, establishing a reliable screening platform for this compound necessitates the use of well-characterized inhibitors for these enzyme families to serve as positive controls. This ensures that the assay system is performing as expected and provides a benchmark against which the potency of your test compound can be measured.
Part 1: Positive Controls for Carbonic Anhydrase (CA) Inhibition Assays
Carbonic anhydrases are zinc-containing metalloenzymes that are crucial in processes like pH regulation and CO2 homeostasis.[4] Their inhibition is a therapeutic strategy for conditions such as glaucoma and epilepsy.[5] The sulfonamide moiety is a classic zinc-binding group, making CAs a primary hypothetical target for 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide.
Recommended Positive Control: Acetazolamide
For any CA inhibition assay, Acetazolamide is the gold-standard positive control. It is a potent, clinically used sulfonamide inhibitor that acts against multiple CA isoforms (CA I, II, IV, IX, XII), providing a broad-spectrum benchmark for your assay's sensitivity.[6] Its mechanism is well-understood, and its inhibitory constants are extensively documented, allowing for robust validation of your experimental results.
Comparative Inhibition Data for Acetazolamide
The table below summarizes the inhibitory potency of Acetazolamide against a common CA isoform, providing a reference point for your expected results.
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) |
| Acetazolamide | Human CA I (hCA I) | 985.8 | 278.8 ± 44.3 |
Data sourced from BenchChem Application Notes.[7]
Experimental Protocol: Colorimetric CA Inhibition Assay
This protocol is based on the esterase activity of CA, where the enzyme hydrolyzes p-nitrophenyl acetate (pNPA) to the chromogenic product p-nitrophenol, which can be monitored spectrophotometrically at 400-405 nm.[7] An inhibitor's presence will decrease the rate of this color change.
Materials:
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.4.
-
Enzyme Solution: Human Carbonic Anhydrase I (hCA I), diluted in Assay Buffer to an optimized concentration.
-
Substrate Solution: 3 mM p-nitrophenyl acetate (pNPA) in Assay Buffer with a minimal amount of acetonitrile. Prepare fresh daily.[7]
-
Positive Control: Acetazolamide stock solution (e.g., 10 mM in DMSO), serially diluted.
-
Test Compound: 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide, prepared similarly to the positive control.
-
Hardware: 96-well clear flat-bottom plate and a microplate reader.
Step-by-Step Methodology:
-
Plate Setup: Prepare wells in a 96-well plate for each condition:
-
Blank: 190 µL Assay Buffer + 10 µL Substrate Solution (added in Step 4).
-
Enzyme Control (100% Activity): 180 µL Assay Buffer + 10 µL hCA I Enzyme Solution.
-
Solvent Control: 170 µL Assay Buffer + 10 µL hCA I Enzyme Solution + 10 µL of the solvent (e.g., DMSO).
-
Positive Control: 170 µL Assay Buffer + 10 µL hCA I Enzyme Solution + 10 µL of diluted Acetazolamide.
-
Test Compound: 170 µL Assay Buffer + 10 µL hCA I Enzyme Solution + 10 µL of diluted test compound.
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[5]
-
Reaction Initiation: Add 10 µL of the 3 mM pNPA Substrate Solution to all wells to start the reaction. The final volume will be 200 µL.[7]
-
Kinetic Measurement: Immediately measure the increase in absorbance at 400-405 nm in kinetic mode, taking readings every 30-60 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope (ΔAbs/min) of the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor - V_blank) / (V_enzyme_control - V_blank)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow for Carbonic Anhydrase Inhibition Assay
Caption: Workflow of the CA inhibitor assay.
Part 2: Positive Controls for Matrix Metalloproteinase (MMP) Inhibition Assays
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, playing roles in both normal physiology and pathological conditions like cancer metastasis.[1] Their structural similarity to CAs (both being zinc metalloenzymes) makes them a plausible secondary target for sulfonamide-based compounds.
Recommended Positive Controls: Ilomastat and EDTA
A multi-tiered approach to positive controls is recommended for MMP assays to provide a comprehensive validation of your results.
-
Ilomastat (GM6001): A potent, broad-spectrum hydroxamate-based inhibitor of most MMPs.[8] It serves as an excellent benchmark for a specific, active-site-directed inhibitor. Its use confirms that the assay is sensitive to competitive inhibition.
-
EDTA (Ethylenediaminetetraacetic acid): A general metal chelating agent. Since MMPs are zinc-dependent, EDTA will non-specifically inhibit their activity by sequestering the essential Zn²⁺ ion from the active site.[9] Including EDTA confirms that the observed activity is indeed from a metalloproteinase.
Comparative Inhibition Data for Ilomastat
The table below provides a reference for the expected potency of Ilomastat against a common MMP.
| Compound | Target Enzyme | IC50 (nM) |
| Ilomastat | Human MMP-1 | 1.5 |
Data sourced from Sigma-Aldrich Technical Bulletin.[8]
Experimental Protocol: Fluorometric MMP Inhibition Assay
This assay utilizes a quenched fluorogenic substrate. In its intact form, the substrate's fluorescence is suppressed. Upon cleavage by an active MMP, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.[8]
Materials:
-
Assay Buffer: Typically a Tris-based buffer containing CaCl₂, NaCl, and a detergent like Brij-35 (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).[10]
-
Enzyme Solution: Recombinant human MMP (e.g., MMP-1, MMP-9, MMP-14), pre-activated if necessary, and diluted in Assay Buffer.
-
Substrate Solution: A quenched FRET-based MMP substrate, diluted in Assay Buffer.
-
Positive Controls: Ilomastat and EDTA stock solutions, serially diluted.
-
Test Compound: 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide, prepared similarly to the positive controls.
-
Hardware: Black 96-well plate and a fluorescence microplate reader.
Step-by-Step Methodology:
-
Plate Setup: In a black 96-well plate, prepare wells for each condition:
-
Blank: 50 µL Assay Buffer (will receive substrate later).
-
Enzyme Control (100% Activity): 25 µL Assay Buffer + 25 µL MMP Enzyme Solution.
-
Positive Controls: 25 µL of diluted Ilomastat or EDTA + 25 µL MMP Enzyme Solution.
-
Test Compound: 25 µL of diluted test compound + 25 µL MMP Enzyme Solution.
-
-
Pre-incubation: Incubate the plate at 37°C (or the optimal temperature for the specific MMP) for 10-30 minutes.
-
Reaction Initiation: Add 50 µL of the Substrate Solution to all wells to bring the final volume to 100 µL.
-
Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to the optimal temperature. Measure fluorescence in kinetic mode using the appropriate excitation/emission wavelengths for the substrate (e.g., Ex/Em = 490/520 nm) for 30-60 minutes.[8]
-
Data Analysis:
-
Determine the reaction rate (V) for each well from the linear portion of the fluorescence curve (ΔRFU/min).
-
Calculate the percent inhibition using the formula: % Inhibition = (1 - (V_inhibitor - V_blank) / (V_enzyme_control - V_blank)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Workflow for Matrix Metalloproteinase Inhibition Assay
Caption: Workflow of the MMP inhibitor assay.
Conclusion
The rigorous application of positive controls is non-negotiable for validating enzymatic inhibition data. For a sulfonamide-based compound like 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide , a dual-front investigation targeting both Carbonic Anhydrases and Matrix Metalloproteinases is a logical starting point. By employing Acetazolamide for CA assays and a combination of Ilomastat and EDTA for MMP assays, researchers can establish a robust framework for their experiments. These controls not only validate the assay's performance but also provide a critical benchmark for interpreting the potency and potential specificity of novel inhibitors, ensuring that your findings are both accurate and credible.
References
- BenchChem.
- Sigma-Aldrich. Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
- Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
- Gao, G., et al. (2008). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Taylor & Francis Online.
- MDPI. (2022). Activation and Inhibition of Human Matrix Metalloproteinase-9 (MMP9) by HOCl, Myeloperoxidase and Chloramines.
- MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
- PubMed. (2023). 1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells.
- PMC. (2026). 4‐(5‐Chloro‐3‐(3,4,5‐trimethoxybenzoyl)‐1H‐indol‐1‐yl)
- Sigma-Aldrich. MMP-1 Inhibitor Assay Kit (MAK636) - Technical Bulletin.
- PMC. (n.d.). Identification of Small Molecule Inhibitors against MMP-14 via High-Throughput Screening.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 4‐(5‐Chloro‐3‐(3,4,5‐trimethoxybenzoyl)‐1H‐indol‐1‐yl)benzenesulfonamide: A Novel Polypharmacology Agent to Target Carbonic Anhydrase IX and XII With Improved Selectivity, Wnt/β‐Catenin Signaling Pathway, and P‐Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. assaygenie.com [assaygenie.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Identification of Small Molecule Inhibitors against MMP-14 via High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
benchmarking 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide against standard treatments
An in-depth technical analysis and benchmarking guide for 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide (CAS: 866155-10-4), a novel targeted inhibitor of the Microphthalmia-associated transcription factor (MITF) pathway.
Executive Summary & Mechanistic Rationale
The treatment landscape for advanced melanoma has been revolutionized by targeted therapies, primarily BRAF inhibitors (e.g., Vemurafenib) and MEK inhibitors (e.g., Trametinib)[1]. However, the efficacy of these standard treatments is frequently derailed by acquired resistance. A primary driver of this resistance is the amplification and over-expression of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development, survival, and proliferation[2].
4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide emerged from an AlphaScreen-based biochemical high-throughput screening (HTS) campaign conducted by the Scripps Research Institute Molecular Screening Center[3]. By utilizing a fluorenone core rather than the highly reactive quinone cores seen in early-generation screening hits, this sulfonamide derivative mitigates nucleophilic glutathione (GSH) adduct formation, offering superior metabolic stability[4].
Unlike Vemurafenib, which halts upstream MAPK signaling, this fluorenone-sulfonamide directly suppresses the MITF transcriptional network, causing targeted lethality in MITF-addicted melanoma cells while sparing MITF-independent lineages[5].
MITF and MAPK signaling interplay highlighting targeted inhibition by Vemurafenib and fluorenone sulfonamides.
Experimental Design: The Self-Validating Benchmarking System
To objectively benchmark 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide against standard treatments, we employ a self-validating experimental triad.
Causality & Logic: If a compound is a genuine MITF inhibitor, it must exhibit a specific phenotypic profile: it should induce apoptosis in MITF-dependent melanoma lines (e.g., SK-MEL-5, MALME-3M) but show minimal cytotoxicity in MITF-independent melanoma lines (e.g., A375)[5]. General chemotherapeutics or off-target toxins will kill both. By benchmarking the fluorenone-sulfonamide against Vemurafenib (which kills both SK-MEL-5 and A375 due to their shared BRAF V600E mutation) and ML329 (a validated tool compound), we isolate the exact mechanism of action[2][4].
Self-validating experimental workflow from primary AlphaScreen HTS to comparative benchmarking.
Step-by-Step Experimental Methodologies
Protocol 1: AlphaScreen-Based Primary Target Engagement
Purpose: To verify the biochemical disruption of the MITF complex[3].
-
Reagent Preparation: Prepare 1536-well plates with MITF protein complex tagged with biotin and a binding partner tagged with a His-tag.
-
Compound Addition: Dispense 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide (titrated from 0.1 nM to 50 µM) into the wells using an acoustic dispenser.
-
Bead Incubation: Add Streptavidin-coated Donor beads and Nickel-chelate Acceptor beads. Incubate in the dark at room temperature for 2 hours.
-
Signal Detection: Read the plate on an EnVision Multilabel Reader (Excitation: 680 nm, Emission: 520-620 nm). A decrease in luminescence indicates successful disruption of the MITF protein-protein interaction.
Protocol 2: Differential Cell Viability (MTT Assay)
Purpose: To establish MITF-specific cytotoxicity[5].
-
Cell Seeding: Seed SK-MEL-5 (MITF-addicted) and A375 (MITF-independent) cells at 2,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂.
-
Drug Treatment: Treat cells with serial dilutions of the fluorenone-sulfonamide, Vemurafenib, and ML329 (0.01 µM to 40 µM) for 72 hours.
-
Viability Measurement: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with 100 µL DMSO.
-
Quantification: Measure absorbance at 570 nm to calculate IC₅₀ values.
Protocol 3: Transcriptional Suppression Analysis (qPCR)
Purpose: To confirm the downstream collapse of the MITF gene network[2].
-
RNA Extraction: Treat SK-MEL-5 cells with 2.5 µM of the test compounds for 24 hours. Extract total RNA using the RNeasy Mini Kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Amplification: Run real-time PCR using SYBR Green for MITF target genes: TRPM-1 (melastatin), CDK2 (cell cycle), and BCL2A (anti-apoptosis). Normalize against GAPDH.
Quantitative Benchmarking Data
The following tables summarize the comparative performance of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide against the standard of care (Vemurafenib) and the reference MITF inhibitor (ML329).
Table 1: Cell Viability IC₅₀ Benchmarking (µM)
| Compound / Treatment | SK-MEL-5 (MITF-Dependent) | A375 (MITF-Independent) | Selectivity Ratio | Primary Mechanism |
| 4-fluoro-N-(9-oxo...)-sulfonamide | 1.45 ± 0.12 | > 35.0 | > 24x | MITF Pathway Inhibition |
| ML329 (Reference Probe) | 1.20 ± 0.08 | > 35.0 | > 29x | MITF Pathway Inhibition |
| Vemurafenib (Standard Care) | 0.31 ± 0.04 | 0.22 ± 0.03 | ~ 0.7x | BRAF V600E Inhibition |
Insight: While Vemurafenib is highly potent, it lacks selectivity between the two lines because both harbor the BRAF V600E mutation. The fluorenone-sulfonamide demonstrates profound selectivity, proving its cytotoxicity is strictly tied to MITF dependence[5].
Table 2: Relative Fold Change in MITF Target Gene Expression (SK-MEL-5)
| Gene Target | Biological Role | Vemurafenib (1 µM) | Fluorenone-Sulfonamide (2.5 µM) | ML329 (2.5 µM) |
| TRPM-1 | Pigmentation / Melanoma Marker | 0.85 (Mild reduction) | 0.12 (Strong suppression) | 0.10 (Strong suppression) |
| CDK2 | Cell Cycle Progression | 0.45 (Moderate reduction) | 0.22 (Strong suppression) | 0.25 (Strong suppression) |
| BCL2A | Anti-Apoptosis / Survival | 0.90 (No significant change) | 0.30 (Strong suppression) | 0.28 (Strong suppression) |
Insight: The failure of Vemurafenib to suppress BCL2A highlights a common survival loophole in BRAF-targeted therapies. By directly antagonizing MITF, the fluorenone-sulfonamide collapses the expression of BCL2A, forcing the melanoma cells into apoptosis[2].
Conclusion
Benchmarking data indicates that 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide is a highly selective, mechanistically distinct agent compared to standard BRAF/MEK inhibitors. By directly targeting the MITF transcriptional network, it circumvents the upstream kinase mutations that typically drive resistance to Vemurafenib[1]. Furthermore, its fluorenone scaffold provides a structurally stable alternative to earlier quinone-based HTS hits, making it an exceptional candidate for further preclinical pharmacokinetic optimization[4].
Sources
- 1. Frontiers | The evolution of BRAF-targeted therapies in melanoma: overcoming hurdles and unleashing novel strategies [frontiersin.org]
- 2. A Small Molecule Inhibitor of the MITF Molecular Pathway - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CAS#:866155-10-4 | 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide | Chemsrc [chemsrc.com]
- 4. A Small Molecule Inhibitor of the MITF Molecular Pathway - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. US9745261B2 - Inhibitors of the MITF molecular pathway - Google Patents [patents.google.com]
A Guide to Ensuring Reproducibility of IC50 Values for 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide Across Cell Lines
In the landscape of preclinical cancer research, the half-maximal inhibitory concentration (IC50) remains a cornerstone metric for evaluating the potency of novel therapeutic compounds. However, the apparent simplicity of this value belies a significant challenge that plagues drug development: a lack of reproducibility. It is not uncommon for the reported IC50 of a single compound, such as the promising benzenesulfonamide derivative 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide, to vary significantly between laboratories, or even between experiments within the same lab. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand the sources of this variability and to implement a robust, self-validating experimental system for generating reliable and reproducible IC50 data.
The Challenge: Why IC50 Values Fluctuate
The quest for a definitive IC50 value is often confounded by a multitude of factors that can be broadly categorized into three areas: the biological system, the experimental conditions, and the data analysis methods.[1] Even when using the same cell line, variations of 2- to 5-fold in IC50 values can occur due to subtle, often overlooked, differences in protocol.[2] Greater than 3-fold differences may signal significant technical or biological discrepancies that require thorough investigation.[2]
Key sources of variability include:
-
Cell-Related Factors:
-
Passage Number: Cells at high passage numbers can undergo genetic drift, altering their phenotype and drug sensitivity.
-
Cell Health and Confluency: The growth phase of the cells at the time of seeding and treatment is critical.[1] Cells that are overly confluent or stressed will respond differently to cytotoxic agents.
-
Seeding Density: The initial number of cells seeded per well directly impacts the final result, and inconsistencies in seeding can lead to significant IC50 shifts.[3]
-
-
Compound and Reagent Factors:
-
Compound Purity and Stability: The purity of the compound stock is paramount, as impurities may possess their own biological activity.[1] Degradation of the compound during storage or handling is also a concern.
-
Solvent and Dilution: Incomplete dissolution of the compound in its solvent (e.g., DMSO) can lead to inaccurate concentrations being applied to the cells.[1]
-
Reagent Variability: Different lots of cell culture media, and particularly fetal bovine serum (FBS), can contain varying levels of growth factors that influence cell proliferation and drug response.[1]
-
-
Assay-Specific Factors:
-
Assay Choice: Different cytotoxicity assays measure different biological endpoints. An MTT assay, for instance, measures metabolic activity, while a trypan blue assay measures membrane integrity.[1] A compound may affect these processes differently, leading to different IC50 values.
-
Incubation Times: The duration of both drug exposure and assay-specific incubation (e.g., MTT reagent incubation) must be precisely controlled.[2]
-
Plate Effects: The "edge effect," where wells on the perimeter of a 96-well plate evaporate more quickly, can introduce significant error if not properly controlled for.[1]
-
Proposed Mechanism of Action: Targeting Tumor Acidity
4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide belongs to the benzenesulfonamide class of compounds. A primary mechanism of action for many anticancer benzenesulfonamides is the inhibition of carbonic anhydrases (CAs).[3] Specifically, the tumor-associated isoform Carbonic Anhydrase IX (CA IX) is a key target.[4][5]
Under the hypoxic (low oxygen) conditions common in solid tumors, cancer cells shift to anaerobic glycolysis for energy production.[5] This metabolic switch results in the accumulation of lactic acid and a significant acidification of the tumor microenvironment.[4] To survive and proliferate in these acidic conditions, cancer cells upregulate CA IX.[4] CA IX is a transmembrane enzyme that catalyzes the conversion of carbon dioxide to bicarbonate and protons, effectively managing the intracellular pH and facilitating the removal of excess acid.[2][6] By inhibiting CA IX, benzenesulfonamide-based compounds disrupt this crucial pH-regulating mechanism, leading to intracellular acidification and ultimately, cell death.[3] This makes CA IX an attractive target for selective cancer therapy.[4][7]
Data Presentation: A Standardized Template
To facilitate direct and meaningful comparisons, all experimentally derived IC50 data should be recorded in a standardized format. The following table serves as a template for researchers to populate with their own results.
| Cell Line | Cancer Type | Seeding Density (cells/well) | Incubation Time (hrs) | Assay Method | IC50 (µM) | Standard Deviation (µM) | Replicates (n) |
| e.g., MCF-7 | Breast Adenocarcinoma | 8,000 | 48 | MTT | Data to be determined | Data to be determined | 3 |
| e.g., A549 | Lung Carcinoma | 5,000 | 48 | MTT | Data to be determined | Data to be determined | 3 |
| e.g., HT-29 | Colorectal Adenocarcinoma | 7,000 | 72 | MTT | Data to be determined | Data to be determined | 3 |
| e.g., PC-3 | Prostate Cancer | 10,000 | 72 | MTT | Data to be determined | Data to be determined | 3 |
Experimental Workflow for Reproducible IC50 Determination
The following diagram outlines a robust workflow designed to minimize variability and ensure the generation of high-quality, reproducible data.
Detailed Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4][6] The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[6][8]
Materials:
-
Target cell lines (e.g., MCF-7, A549, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture cells until they reach approximately 80% confluency in the exponential growth phase.
-
Trypsinize, collect, and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.
-
Dilute the cell suspension to the predetermined optimal seeding density (e.g., 5,000-10,000 cells/well) in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. To mitigate the "edge effect," avoid using the outermost wells or fill them with 100 µL of sterile PBS.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the compound in complete culture medium to achieve a range of desired final concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare a "vehicle control" containing medium with the same final concentration of DMSO as the highest compound concentration well.[1] This is crucial for accurate normalization.
-
Prepare a "blank control" containing medium only, with no cells.[6]
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations, the vehicle control, or the blank control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[9]
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well, including controls.[1]
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.[9]
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the crystals.[1]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan, resulting in a homogenous purple solution.[6]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1]
-
Subtract the average absorbance of the "blank control" wells from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells (which represents 100% viability).
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in a suitable software like GraphPad Prism to fit the dose-response curve and determine the IC50 value.[1]
-
By adhering to this standardized protocol and being mindful of the potential sources of variability, researchers can generate highly reproducible IC50 values for 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide, enabling more reliable comparisons across different cell lines and facilitating the confident advancement of promising anticancer compounds.
References
-
Can IC50 value change for a drug for different experiments using same cell line? and if yes how many folds? | ResearchGate. Available at: [Link]
-
Carbonic anhydrase IX: regulation and role in cancer - PubMed. Available at: [Link]
-
The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PubMed. Available at: [Link]
-
MTT assay - Wikipedia. Available at: [Link]
-
Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Available at: [Link]
-
The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC. Available at: [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide proper disposal procedures
As a Senior Application Scientist, establishing a rigorous, scientifically sound protocol for chemical disposal is just as critical as the experimental design itself. 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide (CAS: 866155-10-4) is a highly specialized, heavily functionalized biaryl compound[1]. Because it contains a highly stable carbon-fluorine (C-F) bond, a sulfur-nitrogen (sulfonamide) moiety, and a polycyclic aromatic fluorenone core, improper disposal poses severe environmental and laboratory safety risks.
This guide provides drug development professionals with a self-validating, mechanistic blueprint for the safe handling, segregation, and ultimate thermal destruction of this compound.
Chemical Profile & Hazard Assessment
To design an effective disposal protocol, we must first analyze the molecular vulnerabilities and quantitative hazard metrics of the compound.
Table 1: Chemical Properties & Hazard Classifications
| Property / Attribute | Value / Classification |
|---|---|
| Chemical Name | 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide |
| CAS Number | 866155-10-4[1] |
| Molecular Formula | C19H12FNO3S[1] |
| Target Organs | Respiratory system, Eyes, Skin[2] |
| GHS Hazard Codes * | H302 (Harmful if swallowed), H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3)[2] |
| Waste Classification | Halogenated Organic Waste (EPA RCRA)[3] |
*Hazard codes are extrapolated from the structurally foundational 4-fluorobenzenesulfonamide functional group.
Mechanistic Rationale for Specialized Disposal
We do not simply route this chemical to standard biohazard or general solvent waste. The causality behind our disposal choices is dictated by the molecule's structural components:
-
The C-F Bond: Fluorinated organic compounds are notoriously recalcitrant to degradation due to the extreme electronegativity of fluorine and the resulting C-F bond strength (~485 kJ/mol). Incomplete combustion at standard temperatures (<1000°C) fails to achieve unimolecular decomposition, leading to the formation of dangerous products of incomplete combustion (PICs) and smaller, highly toxic perfluoroalkyl fragments[4].
-
The Sulfonamide Group: The presence of sulfur and nitrogen dictates that thermal degradation will yield sulfur oxides (SOx) and nitrogen oxides (NOx), which are potent environmental pollutants and acid rain precursors[5].
-
The Fluorenone Core: Polycyclic aromatic structures can form complex polycyclic aromatic hydrocarbons (PAHs) or soot if oxygen levels and temperatures are not strictly maintained during the destruction process[6].
Laboratory Segregation & Handling Protocol
Every protocol in your laboratory must function as a self-validating system . Follow this step-by-step methodology to ensure safe segregation before the waste leaves your facility.
Step 1: Primary Containment Store the solid powder or liquid solutions (e.g., dissolved in DMSO or DMF for assays) in tightly sealed, chemically compatible containers, such as high-density polyethylene (HDPE) or amber glass.
-
Validation Loop: Invert the sealed container over a secondary spill tray for 60 seconds. A lack of residue or moisture validates the integrity of the primary seal.
Step 2: Halogenated Waste Segregation Crucially, segregate this waste strictly into dedicated "Halogenated Organic Waste" streams.
-
Validation Loop: Cross-reference the waste carboy's manifest. If the halogenated waste carboy contains >5% water or non-combustible inorganics, it fails the validation step. High aqueous content lowers the overall heating value (BTU) of the waste bulk, potentially causing the commercial incinerator to drop below the critical temperature threshold required to break the C-F bond[6].
Step 3: Regulatory Labeling Label the container with the full chemical name, CAS 866155-10-4, and the explicit warning: "Contains Halogenated Sulfonamide - Requires Caustic Scrubbing."
Ultimate Disposal: High-Temperature Incineration Workflow
The only acceptable, EPA-compliant disposal procedure for this class of heavily functionalized, halogenated organics is high-temperature rotary kiln or liquid injection incineration[6].
Figure 1: End-to-end disposal and thermal degradation workflow for fluorinated sulfonamide waste.
Step-by-Step Facility Methodology:
-
Thermal Destruction: The waste must be subjected to temperatures exceeding 1,100°C (2,012°F) with a minimum residence time of 2 seconds and an oxygen content of at least 6%[7]. This thermodynamic environment ensures complete unimolecular decomposition of the fluorenone core and the necessary kinetic energy to sever the C-F bond[4].
-
Flue Gas Scrubbing: The combustion process will inevitably generate hydrofluoric acid (HF) gas and sulfur dioxide (SO2)[5]. The incinerator must be equipped with a high-efficiency caustic scrubber (utilizing NaOH or Ca(OH)2) to neutralize these acidic gases before atmospheric release[6].
-
Effluent Precipitation: The scrubbing process converts the toxic, corrosive gases into inert, solid salts (e.g., Sodium Fluoride, Calcium Fluoride, and Sodium Sulfate), which are then safely deposited in a secure, permitted landfill.
Spill Response & Decontamination
In the event of an accidental release in the laboratory, execute the following protocol:
Step 1: Isolation & PPE Evacuate personnel from the immediate area. Responders must don appropriate PPE, including a Type P2 (EN 143) respirator cartridge, face shield, and heavy-duty nitrile gloves[2]. Step 2: Containment & Collection For solid spills, avoid dust formation. Do not dry sweep. Use a slightly damp absorbent pad or a HEPA-filtered vacuum. For liquid solutions, contain the spread with an inert absorbent material (such as sand or vermiculite). Shovel the collected material into a suitable, closed container labeled for halogenated waste[8]. Step 3: Surface Decontamination (Self-Validating) Wash the spill area with a mild alkaline detergent solution to neutralize any residual sulfonamide acidity, followed by a distilled water rinse.
-
Validation Loop: Test the final rinse water on the surface with pH indicator paper. A pH reading of 6.5–7.5 validates the complete removal and neutralization of the acidic chemical residue.
References
- Chemsrc. "CAS#:866155-10-4 | 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide".
- Sigma-Aldrich. "4-Fluorobenzenesulfonamide 98 402-46-0".
- U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes".
- Washington State Department of Ecology. "Appendix A.1, Part 3: DNS Public Comments Received - Ecology".
- Food and Agriculture Organization (FAO). "DECREE No 53 ON THE TREATMENT AND TRANSPOTATION OF INDUSTRIAL AND HAZARDOUS WASTE".
- U.S. Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides".
- Fisher Scientific. "SAFETY DATA SHEET - Sulfonamide".
- eCFR. "40 CFR Part 268 -- Land Disposal Restrictions".
Sources
- 1. CAS#:866155-10-4 | 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide | Chemsrc [chemsrc.com]
- 2. 4-氟苯磺酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. eCFR :: 40 CFR Part 268 -- Land Disposal Restrictions [ecfr.gov]
- 4. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. faolex.fao.org [faolex.fao.org]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
